molecular formula C22H21N5O4 B11480405 1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11480405
M. Wt: 419.4 g/mol
InChI Key: ACWBFENTBWWKBK-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining benzodiazole, pyrazolopyridine, and phenol moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and pyrazolopyridine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H21N5O4/c1-11-19-13(12-8-16(30-2)20(29)17(9-12)31-3)10-18(28)25-21(19)27(26-11)22-23-14-6-4-5-7-15(14)24-22/h4-9,13,29H,10H2,1-3H3,(H,23,24)(H,25,28)

InChI Key

ACWBFENTBWWKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)OC)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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